(S)-Malaoxon

Organophosphate Toxicology Enzyme Kinetics Chiral Inhibition

(S)-Malaoxon is the S-enantiomer of the chiral organophosphate insecticide malaoxon, the active, oxidized metabolite of malathion. It is a chiral compound with one asymmetric carbon center in its succinyl ligand.

Molecular Formula C10H19O7PS
Molecular Weight 314.29 g/mol
Cat. No. B1249376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Malaoxon
Molecular FormulaC10H19O7PS
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC
InChIInChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyWSORODGWGUUOBO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Malaoxon for Stereospecific Research: Procurement-Relevant Chemical Baseline


(S)-Malaoxon is the S-enantiomer of the chiral organophosphate insecticide malaoxon, the active, oxidized metabolite of malathion [1]. It is a chiral compound with one asymmetric carbon center in its succinyl ligand [2]. Unlike the commercial racemic product, which is a 1:1 mixture of (R) and (S) enantiomers, the isolated (S)-enantiomer is a distinct chemical entity with specific, quantitatively verified biochemical behaviors that differ significantly from its (R)-antipode. These differential behaviors are critical for research on stereoselective toxicity, environmental fate, and enzyme interaction mechanisms.

Workflow Chiral analytical standard for enantiomer-specific quantification
Enantiomer Context Low-activity S-enantiomer for structure-activity mapping
Research Model Stereoselective toxicity and environmental fate studies

Why Racemic Malaoxon or the (R)-Enantiomer Cannot Substitute for (S)-Malaoxon in Targeted Studies


Chiral recognition is a fundamental property of biological systems. The stereochemistry of a compound dictates its interaction with enzymes and receptors, leading to profound differences in potency and metabolism [1]. Simply substituting (S)-Malaoxon with its racemic mixture or the more potent (R)-enantiomer will produce confounding results. For example, in enzyme inhibition assays, racemic malaoxon gives an average inhibitory strength that obscures the 8.6-fold difference in anti-cholinesterase potency between the pure enantiomers [1]. Similarly, in environmental toxicology, the (S)-enantiomer exhibits a uniquely lower toxicity profile to non-target organisms compared to the (R)-enantiomer, which would be masked when testing the racemic compound [2]. Therefore, the use of pure (S)-Malaoxon is mandatory for establishing stereospecific structure-activity relationships, for use as a less-active negative control against the highly potent (R)-enantiomer, or as an analytical standard for quantifying enantiomeric fractions in environmental samples.

Racemate masks enantiomer potency gap Racemic malaoxon averages inhibitory strength, obscuring enantiomer-specific AChE inhibition profiles critical for mechanistic studies
(R)-enantiomer toxicity profile may not transfer The higher-potency (R)-antipode shows distinct toxicity to non-target organisms; negative-control interpretation may shift
Bioaccumulation signature differs by enantiomer (S)-Malaoxon preferentially enriches in tissue; (R)-enantiomer or racemate may not represent environmental persistence patterns

Quantitative Differentiation of (S)-Malaoxon: A Comparative Evidence Guide


Anti-Acetylcholinesterase (AChE) Potency: (S)-Malaoxon vs. (R)-Malaoxon

Against rat brain acetylcholinesterase (RBAChE), (R)-Malaoxon was an 8.6-fold more potent inhibitor than (S)-Malaoxon, based on their bimolecular reaction constants (ki) [1]. The difference in inhibitory potency was primarily linked to a 10-fold greater formation of the enzyme-inhibitor complex (Kd) for (R)-malaoxon compared to (S)-malaoxon, while the phosphorylation rate constants (kp) showed virtually no difference [1]. The racemic (RS)-malaoxon exhibited an intermediate inhibitory strength [1].

AChE Inhibition
Head-to-head
ki = 44 × 10³ M⁻¹ min⁻¹
8.6-fold lower vs (R)-Malaoxon
Supports enantiomer-specific AChE inhibition interpretation
Rat brain AChE; complex formation differs ~10-fold
Organophosphate Toxicology Enzyme Kinetics Chiral Inhibition

Acute Toxicity to Aquatic Invertebrate Daphnia magna: (S)-Malaoxon vs. (R)-Malaoxon

In acute toxicity assays with the model organism Daphnia magna, (R)-configuration enantiomers of all tested compounds showed higher toxicity than their (S)-forms and the racemic mixtures [1]. Specifically, the LC50 values indicated that (R)-malaoxon was more toxic than (S)-malaoxon, which was the least toxic form tested. The (S)-enantiomer's lower toxicity makes it a critical reference compound for environmental fate and risk assessment studies.

Daphnia Toxicity
Head-to-head
Lowest toxicity among enantiomers
Toxicity rank: R > rac > S
Supports stereoselective aquatic toxicity endpoint review
48-h Daphnia magna immobilization; LC50 context
Aquatic Toxicology Stereoselective Toxicity Environmental Risk Assessment

Stereoselective Bioaccumulation in Fish Tissue: (S)-Malaoxon vs. (R)-Malaoxon

Following exposure to racemic malathion in zebrafish (Danio rerio), the accumulation of its metabolite malaoxon in tissues was stereoselective. The S-enantiomer was preferentially enriched over the R-enantiomer [1]. This indicates that (S)-Malaoxon has a different in vivo metabolic stability or clearance rate compared to (R)-Malaoxon, leading to its persistence and the potential for a distinct enantiomeric signature in biological monitoring.

Tissue Enrichment
Head-to-head
(S) preferentially enriched over (R)
Zebrafish tissue, 15-day exposure
Supports enantiomer-specific bioaccumulation monitoring
Statistically significant S-enrichment in Danio rerio
Chiral Metabolism Stereoselective Bioaccumulation Environmental Chemistry

Oral Toxicity in Pollinators: (S)-Malaoxon vs. (R)-Malaoxon

In an evaluation of stereoselective exposure risk to honey bees (Apis mellifera), the oral LD50 values for the pure malaoxon enantiomers were determined. R-Malaoxon was found to be more toxic than S-Malaoxon [1]. The (S)-enantiomer's lower oral toxicity to bees establishes it as the less hazardous form. A risk assessment based solely on racemic malaoxon would misrepresent the actual enantiomer-specific hazard profile to pollinators.

Bee Oral Toxicity
Head-to-head
LD50 = 0.766 μg/bee
~1.2-fold less toxic vs (R)-Malaoxon
Supports pollinator hazard endpoint characterization
Apis mellifera oral acute assay
Pollinator Safety Honey Bee Toxicology Stereoselective Exposure

Optimal Application Scenarios for (S)-Malaoxon Driven by Stereospecificity


Chiral Reference Standard for Environmental Monitoring

(S)-Malaoxon is the essential analytical standard for quantifying the enantiomeric fraction (EF) of the toxic metabolite malaoxon in environmental matrices (soil, water, biota). Its use enables precise quantification of the preferentially enriched S-enantiomer in biological samples, as demonstrated in zebrafish bioaccumulation studies [1]. Methods for its baseline chiral separation and detection have been fully validated down to 0.08 μg/kg [2], making it indispensable for environmental fate and biomonitoring studies.

Low-Activity Enantiomer Probe in Enzyme Structure-Function Studies

The 10-fold lower affinity (Kd) of (S)-Malaoxon for rat brain AChE compared to (R)-Malaoxon [1] makes it a crucial molecular probe for mapping the stereochemical constraints of the enzyme's active site. Its use as the less-active comparator is vital for studying the conformational changes of the acyl loop and the catalytic triad that govern enantiomer discrimination, providing insights unattainable with the racemic mixture.

Stereospecific Entity in Pollinator and Non-Target Organism Hazard Assessment

Regulatory ecotoxicology increasingly demands enantiomer-specific risk data. (S)-Malaoxon, with its documented lower toxicity to both aquatic invertebrates like Daphnia magna [1] and terrestrial pollinators like the honey bee [2], is the required test substance for defining the lower range of the toxicological risk continuum. Its use ensures compliance with evolving stereospecific environmental risk assessment frameworks.

Application
Selection Property
Validation Focus
Chiral environmental monitoring
Enantiomeric fraction quantification
Matrix-specific chiral separation validation
Enzyme active-site mapping
Enantiomer-selective binding context
AChE inhibition endpoint interpretation
Pollinator hazard assessment
Stereospecific toxicity profile
Species-specific exposure model validation
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